molecular formula C12H10N4OS2 B4840576 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4840576
M. Wt: 290.4 g/mol
InChI Key: WOLGCLRREZQSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the inhibition of protein kinases, specifically p38 MAP kinase and JNK. This compound binds to the ATP-binding site of these protein kinases, preventing the transfer of phosphate groups to their downstream substrates and inhibiting their activity. This inhibition leads to a decrease in the phosphorylation of various cellular proteins, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of inflammatory responses, apoptosis, and cell differentiation. By inhibiting the activity of p38 MAP kinase and JNK, this compound can decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of inflammatory cells, such as macrophages and neutrophils. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines and modulate the differentiation of various cell types, including osteoblasts and adipocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its specificity for p38 MAP kinase and JNK. This compound has been shown to have little to no effect on other protein kinases, making it a valuable tool for studying the specific roles of these protein kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce cell death in certain cell lines at high concentrations. Additionally, this compound may have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One direction is the development of more potent and selective inhibitors of p38 MAP kinase and JNK, which can be used to further study the specific roles of these protein kinases in various cellular processes. Additionally, this compound may have potential therapeutic applications in the treatment of various diseases, such as inflammatory disorders and cancer, which can be explored in future studies. Finally, the use of this compound in combination with other inhibitors or therapies may enhance its efficacy and reduce its potential toxicity, which can be investigated in future preclinical and clinical studies.
In conclusion, this compound is a valuable tool for studying the role of protein kinases in various cellular processes. This compound has been synthesized using various methods and has been shown to inhibit the activity of p38 MAP kinase and JNK, leading to the modulation of various cellular processes. While this compound has advantages and limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective inhibitors and the exploration of its therapeutic potential.

Scientific Research Applications

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been used in various scientific research applications, including as a tool for studying the role of protein kinases in cell signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, such as p38 MAP kinase and JNK, which are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting the activity of these protein kinases, researchers can study their specific roles in these cellular processes.

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-6-15-12(19-8)16-10(17)7-18-11-9(5-13)3-2-4-14-11/h2-4,6H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGCLRREZQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.